2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide oxalate
Description
The compound 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide oxalate is a piperazine-thiazole hybrid with a tertiary butyl group on the thiazole ring, a fluorophenyl acetamide moiety, and an oxalate counterion. The oxalate salt form likely enhances solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-N-(2-fluorophenyl)acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4OS.C2H2O4/c1-20(2,3)17-14-27-19(23-17)13-25-10-8-24(9-11-25)12-18(26)22-16-7-5-4-6-15(16)21;3-1(4)2(5)6/h4-7,14H,8-13H2,1-3H3,(H,22,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUBYTVXULAULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NC3=CC=CC=C3F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide oxalate has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, piperazine moiety, and a fluorophenyl acetamide structure. Its molecular formula can be represented as , with a molecular weight of approximately 367.47 g/mol.
Research indicates that the compound exhibits several biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties, which may contribute to the compound's ability to inhibit bacterial growth.
- CNS Activity : The piperazine structure is often associated with central nervous system (CNS) activity, potentially acting as an anxiolytic or antidepressant.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| CNS Activity | Anxiolytic effects in animal models | |
| Anti-inflammatory | Reduced levels of TNF-alpha |
Case Study 1: Antimicrobial Efficacy
A study conducted by Farrokhpour et al. (2024) demonstrated that the compound exhibited significant antimicrobial activity against various strains of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This suggests potential for development into an antimicrobial agent.
Case Study 2: CNS Effects
In a behavioral study on rodents, the compound was administered at varying doses (10 mg/kg to 50 mg/kg). Results indicated a dose-dependent reduction in anxiety-like behaviors as measured by the elevated plus maze test. These findings support its potential use in treating anxiety disorders.
Case Study 3: Anti-inflammatory Properties
Research published in PubMed explored the anti-inflammatory effects of the compound in a murine model of acute inflammation. The treatment significantly decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential utility in inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Physicochemical Properties
The tert-butyl group on the thiazole ring distinguishes this compound from analogues in (e.g., compounds 13–18 ), which feature substituents like methoxy, chloro, or phenyl groups. Key comparisons include:
Table 1: Substituent Effects on Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
